molecular formula C5H13NS B3053325 3-(Ethylsulfanyl)propan-1-amine CAS No. 53056-86-3

3-(Ethylsulfanyl)propan-1-amine

Cat. No. B3053325
CAS RN: 53056-86-3
M. Wt: 119.23 g/mol
InChI Key: YUANZDIYFLGXAB-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C5H13NS . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Ethylsulfanyl)propan-1-amine consists of a propyl group (a three-carbon chain) attached to an amine group (NH2) and an ethylsulfanyl group (C2H5S)^ .


Chemical Reactions Analysis

Amines, including 3-(Ethylsulfanyl)propan-1-amine, can act as weak organic bases due to the lone electron pair on their nitrogen atoms. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with aldehydes and ketones to form imine derivatives .


Physical And Chemical Properties Analysis

3-(Ethylsulfanyl)propan-1-amine is a liquid at room temperature . As an amine, it can act as a weak base .

Scientific Research Applications

  • Antimicrobial Additives for Lubricating Oils Aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane, which are based on 3-(ethylsulfanyl)propan-1-amine, have been synthesized and tested as antimicrobial additives for lubricating oils. These compounds efficiently suppress the activity of bacteria and fungi, demonstrating their potential as antimicrobial agents in industrial applications (Mammadbayli et al., 2018).

  • Antiseptic Properties The aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, related to 3-(ethylsulfanyl)propan-1-amine, have shown promising results as antiseptics against bacteria and fungi. They are noted to be more efficient as antimicrobial agents than some currently used in medicine, highlighting their potential in medical applications (Jafarov et al., 2019).

  • Inhibitors for Carbon Steel Corrosion Tertiary amines synthesized from 3-(ethylsulfanyl)propan-1-amine derivatives, such as 1,3-di-amino-propan-2-ol, have been investigated for their performance in inhibiting carbon steel corrosion. These compounds form protective layers on metal surfaces, making them effective anodic inhibitors under certain conditions (Gao, Liang, & Wang, 2007).

  • Bioconjugation in Medical Research The utilization of derivatives of 3-(ethylsulfanyl)propan-1-amine in bioconjugation reactions has been explored, particularly in preparing variants for medical research. This indicates their potential in bioconjugation processes, which are critical in the development of biologically active compounds (Totaro et al., 2016).

  • Electrochemical Applications The electrochemical oxidation of primary amine compounds related to 3-(ethylsulfanyl)propan-1-amine in ionic liquid media has been studied for the modification of electrode surfaces. This research contributes to the development of electrochemical sensors and devices (Ghilane et al., 2010).

Safety and Hazards

The safety information for 3-(Ethylsulfanyl)propan-1-amine indicates that it may be dangerous. It has hazard statements including H227, H302, H312, H315, H318, H332, and H335, and precautionary statements including P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3-ethylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-2-7-5-3-4-6/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUANZDIYFLGXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614609
Record name 3-(Ethylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53056-86-3
Record name 3-(Ethylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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